4-Fluoro-3,5-dihydroxybenzoic acid
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Overview
Description
4-Fluoro-3,5-dihydroxybenzoic acid is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the 4-position and hydroxyl groups at the 3 and 5 positions on the benzene ring. This compound belongs to the class of hydroxybenzoic acids, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3,5-dihydroxybenzoic acid typically involves the fluorination of 3,5-dihydroxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor is used under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and safe handling of fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3,5-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
4-Fluoro-3,5-dihydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-3,5-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress and inflammation.
Pathways: Modulation of signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
3,5-Dihydroxybenzoic Acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluoro-2,6-dihydroxybenzoic Acid: Similar structure but different positioning of hydroxyl groups, leading to distinct reactivity and applications.
Uniqueness: 4-Fluoro-3,5-dihydroxybenzoic acid is unique due to the specific positioning of the fluorine and hydroxyl groups, which imparts distinct chemical reactivity and biological activities compared to its analogs .
Properties
Molecular Formula |
C7H5FO4 |
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Molecular Weight |
172.11 g/mol |
IUPAC Name |
4-fluoro-3,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C7H5FO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12) |
InChI Key |
IQKUTUDIIBDICB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)O)C(=O)O |
Origin of Product |
United States |
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